Cas no 1373921-07-3 (6-Chloro-2,3-difluorobenzyl bromide)

6-Chloro-2,3-difluorobenzyl bromide Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-2,3-difluorobenzyl bromide
- 6-Chloro-2,3-difluorobenzyl broMide, 97%
- Benzene, 2-(bromomethyl)-1-chloro-3,4-difluoro-
- QQNVQIPCUVOBAT-UHFFFAOYSA-N
- YEC92107
- 2-(bromomethyl)-1-chloro-3,4-difluorobenzene
- AKOS026670966
- DTXSID401257010
- JS-5043
- SCHEMBL14577004
- 1373921-07-3
- MFCD22201040
-
- MDL: MFCD22201040
- Inchi: InChI=1S/C7H4BrClF2/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
- InChI Key: QQNVQIPCUVOBAT-UHFFFAOYSA-N
- SMILES: C1=C(C(=C(C(=C1)F)F)CBr)Cl
Computed Properties
- Exact Mass: 239.91530g/mol
- Monoisotopic Mass: 239.91530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 3.3
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Melting Point: 100-102℃
- Boiling Point: 220.6±35.0 °C at 760 mmHg
- Flash Point: 87.2±25.9 °C
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
6-Chloro-2,3-difluorobenzyl bromide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Chloro-2,3-difluorobenzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB350815-10 g |
6-Chloro-2,3-difluorobenzyl bromide; 97% |
1373921-07-3 | 10g |
€469.00 | 2022-06-10 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33634-1g |
6-Chloro-2,3-difluorobenzyl bromide, 97% |
1373921-07-3 | 97% | 1g |
¥2532.00 | 2023-03-13 | |
TRC | C108320-500mg |
6-Chloro-2,3-difluorobenzyl bromide |
1373921-07-3 | 500mg |
$ 185.00 | 2022-06-06 | ||
TRC | C108320-1000mg |
6-Chloro-2,3-difluorobenzyl bromide |
1373921-07-3 | 1g |
$ 300.00 | 2022-06-06 | ||
abcr | AB350815-10g |
6-Chloro-2,3-difluorobenzyl bromide, 97%; . |
1373921-07-3 | 97% | 10g |
€469.00 | 2024-04-19 | |
abcr | AB350815-5g |
6-Chloro-2,3-difluorobenzyl bromide, 97%; . |
1373921-07-3 | 97% | 5g |
€289.20 | 2024-04-19 | |
abcr | AB350815-1g |
6-Chloro-2,3-difluorobenzyl bromide, 97%; . |
1373921-07-3 | 97% | 1g |
€121.90 | 2024-04-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33634-5g |
6-Chloro-2,3-difluorobenzyl bromide, 97% |
1373921-07-3 | 97% | 5g |
¥10050.00 | 2023-03-13 | |
Ambeed | A251035-1g |
2-(Bromomethyl)-1-chloro-3,4-difluorobenzene |
1373921-07-3 | 95% | 1g |
$168.0 | 2025-02-26 | |
Ambeed | A251035-5g |
2-(Bromomethyl)-1-chloro-3,4-difluorobenzene |
1373921-07-3 | 95+% | 5g |
$285.0 | 2023-06-25 |
6-Chloro-2,3-difluorobenzyl bromide Related Literature
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
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5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
Additional information on 6-Chloro-2,3-difluorobenzyl bromide
Introduction to 6-Chloro-2,3-difluorobenzyl bromide (CAS No. 1373921-07-3)
6-Chloro-2,3-difluorobenzyl bromide, identified by its CAS number 1373921-07-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of halogenated aromatic alkanes and exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both chlorine and fluorine substituents on the benzyl group enhances its reactivity, making it a versatile building block for the development of more complex molecules.
The significance of 6-Chloro-2,3-difluorobenzyl bromide lies in its applications across multiple domains, particularly in medicinal chemistry and agrochemical synthesis. Its molecular structure allows for facile functionalization, enabling chemists to introduce additional substituents or modify existing ones through various reaction pathways. This flexibility is crucial for designing novel compounds with tailored biological activities.
In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. 6-Chloro-2,3-difluorobenzyl bromide has emerged as a key intermediate in the synthesis of several pharmacologically active compounds. For instance, its incorporation into heterocyclic scaffolds has led to the discovery of potential inhibitors targeting various disease pathways. The fluorine atoms in its structure contribute to metabolic stability, a desirable trait in drug candidates designed to prolong half-life and enhance bioavailability.
The compound's reactivity also makes it an attractive candidate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex organic molecules. These reactions are widely employed in the synthesis of biaryl compounds and amides, respectively, which are prevalent motifs in many drugs currently on the market. The chlorine substituent further enhances its utility by participating in nucleophilic substitution reactions, allowing for further derivatization.
One notable application of 6-Chloro-2,3-difluorobenzyl bromide is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the benzyl group or introducing additional functional groups via reactions involving this compound, researchers can fine-tune the binding affinity and selectivity of kinase inhibitors. This approach has led to several promising candidates that are currently undergoing preclinical evaluation.
The agrochemical industry has also benefited from the use of 6-Chloro-2,3-difluorobenzyl bromide. Its structural features make it a suitable precursor for synthesizing herbicides and fungicides with enhanced potency against resistant strains of pests. The ability to easily modify its molecular framework allows chemists to develop compounds that disrupt specific metabolic pathways in weeds or fungi while maintaining low toxicity to non-target organisms.
The synthesis of 6-Chloro-2,3-difluorobenzyl bromide itself is an intricate process that requires careful optimization to ensure high yield and purity. Typically, it involves multi-step reactions starting from commercially available aromatic precursors. Advanced techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are often employed to introduce the desired substituents at specific positions on the benzene ring. The bromination step is particularly critical, as it introduces the reactive bromine atom necessary for subsequent transformations.
In conclusion, 6-Chloro-2,3-difluorobenzyl bromide (CAS No. 1373921-07-3) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic strategies, making it an indispensable tool for chemists working on drug discovery and crop protection agents. As research continues to uncover new therapeutic targets and sustainable agricultural solutions, the demand for this intermediate is expected to grow further.
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